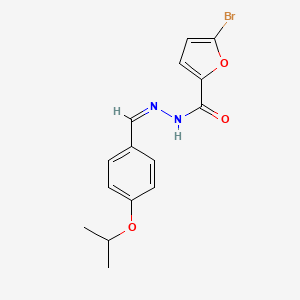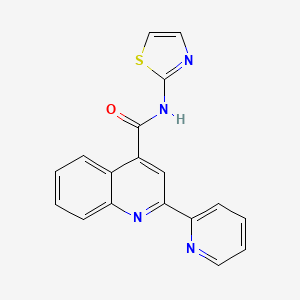![molecular formula C11H8N4O2S2 B4794084 (5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one](/img/structure/B4794084.png)
(5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a furan ring, a thiadiazole ring, and a thiazolidinone moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with 2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the imino group can produce the corresponding amine.
Scientific Research Applications
(5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating that it may inhibit the growth of certain cancer cell lines.
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways or inhibiting the function of proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group on the thiadiazole ring.
(5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-oxadiazol-2-YL)-1,3-thiazolidin-4-one: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
The presence of the methyl group on the thiadiazole ring in (5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one may contribute to its unique chemical reactivity and biological activity compared to similar compounds. This structural feature can influence the compound’s ability to interact with specific molecular targets and may enhance its overall potency and selectivity in various applications.
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S2/c1-6-13-14-11(18-6)15-9(16)8(19-10(15)12)5-7-3-2-4-17-7/h2-5,12H,1H3/b8-5-,12-10? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOXQSYKBVMLSW-WGXOXBQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C(=CC3=CC=CO3)SC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(butan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4794013.png)

![8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]furan-2-carboxamide](/img/structure/B4794067.png)
![METHYL 3-{[(4-ACETYLANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B4794071.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)
![2-{[4-ETHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B4794086.png)
![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)
